Niraparib tosylate
描述
尼拉帕利 托西酸盐是尼拉帕利的盐类形式,尼拉帕利是一种聚(ADP-核糖)聚合酶抑制剂。它主要用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌。 通过抑制聚(ADP-核糖)聚合酶,尼拉帕利 托西酸盐在癌细胞中诱导细胞毒性,使其成为肿瘤学中一种有价值的治疗剂 .
作用机制
尼拉帕利 托西酸盐通过抑制聚(ADP-核糖)聚合酶发挥作用,特别是聚(ADP-核糖)聚合酶-1和聚(ADP-核糖)聚合酶-2。这些酶在DNA修复中起着至关重要的作用。通过阻断其活性,尼拉帕利 托西酸盐在癌细胞中诱导细胞毒性,导致细胞死亡。 这种机制在同源重组缺陷的癌细胞中特别有效 .
生化分析
Biochemical Properties
MK-4827 tosylate plays a crucial role in biochemical reactions by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting these enzymes, MK-4827 tosylate prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, proteins involved in DNA repair, and other cellular components .
Cellular Effects
MK-4827 tosylate has profound effects on various types of cells and cellular processes. In cancer cells with BRCA1 or BRCA2 mutations, this compound induces cell death by preventing the repair of DNA damage. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. MK-4827 tosylate has been shown to inhibit the proliferation of cancer cells and sensitize them to radiation therapy .
Molecular Mechanism
The mechanism of action of MK-4827 tosylate involves the selective inhibition of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. By binding to these enzymes, MK-4827 tosylate prevents their activity, leading to the accumulation of DNA damage. This inhibition results in the formation of poly (ADP-ribose) polymerase-DNA complexes, which further contribute to DNA damage and cell death. Additionally, MK-4827 tosylate induces changes in gene expression and disrupts cellular processes involved in DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-4827 tosylate have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Studies have shown that MK-4827 tosylate can reduce poly (ADP-ribose) levels in tumors within one hour of administration, with the effects persisting for up to 24 hours. This prolonged period of inhibition enhances the flexibility of experimental designs and clinical trials .
Dosage Effects in Animal Models
The effects of MK-4827 tosylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity and induces DNA damage in cancer cells. Higher doses of MK-4827 tosylate have been associated with increased toxicity and adverse effects. Studies have shown that a dose of 50 mg/kg once daily or 25 mg/kg twice daily maximizes the radiation enhancement effects of MK-4827 tosylate in combination with radiotherapy .
Metabolic Pathways
MK-4827 tosylate is involved in various metabolic pathways, including hydrolytic and conjugative metabolic conversions. The compound undergoes hydrolysis to form amide hydrolyzed niraparib and its glucuronide conjugate. These metabolic pathways contribute to the elimination of MK-4827 tosylate from the body through renal and hepatic excretion. The oxidative pathway is minimal in the metabolism of MK-4827 tosylate .
Transport and Distribution
MK-4827 tosylate is transported and distributed within cells and tissues through various mechanisms. The compound exhibits acceptable pharmacokinetics, with high plasma clearance and a large volume of distribution. MK-4827 tosylate is well-absorbed and demonstrates excellent bioavailability. It is distributed to various tissues, including tumors, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase enzymes .
Subcellular Localization
The subcellular localization of MK-4827 tosylate is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase enzymes and DNA. This localization is crucial for its inhibitory activity on DNA repair processes. MK-4827 tosylate’s ability to target specific compartments within the cell enhances its effectiveness in inducing DNA damage and cell death in cancer cells .
准备方法
合成路线和反应条件
尼拉帕利 托西酸盐的合成涉及多个步骤,从3-甲基-2-硝基苯甲酸开始。该过程包括酯化、甲基加氢甲酰化、席夫碱反应、环化、酰胺化、脱BOC和手性拆分。 这种方法高效、易于操作,适合工业生产 .
工业生产方法
尼拉帕利 托西酸盐的工业生产通常遵循上述合成路线,并针对大规模生产进行优化。 该过程确保了高纯度和高产率,使其能够进行商业化生产 .
化学反应分析
反应类型
尼拉帕利 托西酸盐会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一种原子或原子团取代一个原子或原子团。
常见试剂和条件
氧化: 常见试剂包括高锰酸钾和过氧化氢。
还原: 常见试剂包括氢化铝锂和硼氢化钠。
取代: 常见试剂包括卤素和亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .
科学研究应用
尼拉帕利 托西酸盐具有广泛的科学研究应用,包括:
化学: 用作研究聚(ADP-核糖)聚合酶抑制的模型化合物。
生物学: 研究其对DNA修复机制和细胞周期调控的影响。
医学: 主要用于肿瘤学,治疗卵巢癌、输卵管癌和原发性腹膜癌。 .
工业: 用于开发新的治疗剂和药物制剂.
相似化合物的比较
类似化合物
奥拉帕利: 另一种用于治疗卵巢癌的聚(ADP-核糖)聚合酶抑制剂。
鲁卡帕利: 与尼拉帕利类似,用于治疗卵巢癌和前列腺癌。
塔拉佐帕利: 一种强效的聚(ADP-核糖)聚合酶抑制剂,用于治疗乳腺癌.
尼拉帕利 托西酸盐的独特性
尼拉帕利 托西酸盐由于其对聚(ADP-核糖)聚合酶-1和聚(ADP-核糖)聚合酶-2的高度选择性而脱颖而出,使其在诱导癌细胞的细胞毒性方面非常有效。 其口服生物利用度和良好的药代动力学特征进一步增强了其治疗潜力 .
属性
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-73-9 | |
Record name | Niraparib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。